molecular formula C15H12BrN3O2S2 B6427713 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2034463-07-3

2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6427713
CAS No.: 2034463-07-3
M. Wt: 410.3 g/mol
InChI Key: FZYIERKMLWZOOM-UHFFFAOYSA-N
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Description

2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, a pyrazine ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene and pyrazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

The presence of the thiophene and pyrazine rings, along with the sulfonamide group, makes it a candidate for developing new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In industry, the compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide apart is the combination of the thiophene, pyrazine, and benzene sulfonamide groups in a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYIERKMLWZOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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